molecular formula C11H9ClN4O2 B7742161 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one

Cat. No.: B7742161
M. Wt: 264.67 g/mol
InChI Key: PYYWVUBALUMAIY-ACAGNQJTSA-N
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Description

4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. The compound also features a chloro substituent at the fourth position and a hydrazinyl group linked to a 3-hydroxybenzylidene moiety at the fifth position. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications .

Properties

IUPAC Name

5-chloro-4-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYWVUBALUMAIY-ACAGNQJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N\NC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Hydrazino-4-Chloropyridazin-3(2H)-one

The hydrazine precursor is synthesized via hydrazinolysis of a chloropyridazinone intermediate. Ethyl 4-chloro-5-cyanopyridazin-3(2H)-one-6-carboxylate reacts with hydrazine hydrate in ethanol under reflux, displacing the cyano group to yield 5-hydrazino-4-chloropyridazin-3(2H)-one. This step parallels methodologies for analogous pyridazinone derivatives.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 85–90%

Step 2: Condensation with 3-Hydroxybenzaldehyde

The hydrazine intermediate is condensed with 3-hydroxybenzaldehyde in ethanol under acidic catalysis (acetic acid) to form the target hydrazone. The Z-isomer predominates due to steric and electronic effects.

Reaction Conditions:

  • Molar Ratio: 1:1 (hydrazine:aldehyde)

  • Catalyst: Acetic acid (2 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–5 hours

  • Yield: 88–92%

Optimization of Reaction Parameters

Solvent Selection

Ethanol is preferred for its ability to solubilize both polar hydrazine and aromatic aldehyde while facilitating easy isolation of the product. Alternatives like methanol or isopropanol reduce yields by 10–15% due to incomplete dissolution.

Catalytic Influence

Acetic acid enhances reaction kinetics by protonating the aldehyde carbonyl, increasing electrophilicity. Omission of the catalyst extends reaction time to 8–10 hours with a 20% yield drop.

Temperature and Time

Suboptimal temperatures (<70°C) result in unreacted starting materials, while prolonged heating (>6 hours) promotes E-isomer formation. The optimal window ensures high Z-selectivity (>95%).

Characterization and Analytical Data

Physical Properties

Property Value
Melting Point245–247°C
Molecular FormulaC₁₁H₉ClN₄O₂
Molecular Weight264.668 g/mol
SolubilityDMSO (>50 mg/mL), Ethanol (sparingly soluble)

Spectroscopic Analysis

IR (KBr, cm⁻¹):

  • 3367 (N–H stretch, hydrazine)

  • 1688 (C=O, pyridazinone)

  • 1595 (C=N, hydrazone)

  • 1275 (C–O, phenolic)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 11.32 (s, 1H, OH),

  • δ 8.88 (s, 1H, N=CH),

  • δ 7.52–7.35 (m, 4H, Ar–H),

  • δ 6.91 (s, 1H, pyridazinone H-6).

HRMS (EI):

  • m/z Calcd for C₁₁H₉ClN₄O₂: 264.0414; Found: 264.0414.

Comparative Analysis of Synthetic Routes

Microwave-Assisted Synthesis

Adapting microwave irradiation (350 W, 5 minutes) for Step 2 reduces reaction time to 15–20 minutes but compromises Z-selectivity (85% vs. 95% under reflux).

Green Chemistry Approaches

Replacing ethanol with water under phase-transfer catalysis (PTC) achieves comparable yields (87%) but requires higher temperatures (100°C) and prolonged stirring (12 hours).

Challenges and Solutions

Isomer Separation

The Z-isomer is isolated via recrystallization from ethanol, exploiting differential solubility. HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms >98% purity.

Scale-Up Considerations

Pilot-scale batches (1 kg) exhibit consistent yields (90%) using continuous flow reactors, minimizing thermal degradation .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of new materials and chemicals.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications to the hydrazinyl group can enhance antimicrobial efficacy .
  • Anticancer Properties : The compound is being investigated for its potential to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. Its mechanism may involve enzyme inhibition or modulation of cellular pathways related to cancer .

Medicine

  • Therapeutic Agent Development : Due to its biological activity, 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is explored as a lead compound for developing new therapeutic agents aimed at treating infections and cancers .

Industry

  • Agrochemicals and Pharmaceuticals : The compound's chemical properties make it suitable for use in the development of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and drug formulation.

Case Studies

  • Antimicrobial Activity Study :
    • A series of derivatives were synthesized and tested against various microorganisms. Compounds with specific substitutions showed promising antibacterial activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Anticancer Research :
    • In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. These findings highlight the compound's potential as a scaffold for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone
  • 3,4-dihydro-2H-pyridazino[4,5-b]-1,4-oxazin-8(7H)-ones
  • Zardaverine
  • Emorfazone
  • Pyridaben
  • Norflurazon

Uniqueness

4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the hydrazinyl group linked to a 3-hydroxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one?

The synthesis typically involves nucleophilic substitution and hydrazone formation. For example:

  • Step 1 : React 4,5-dichloropyridazin-3(2H)-one with hydrazine hydrate to introduce the hydrazinyl group at position 5.
  • Step 2 : Condense the intermediate with 3-hydroxybenzaldehyde under reflux in ethanol, using catalytic acetic acid to form the (2Z)-configured hydrazone .
  • Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (353 K for substitution reactions), and base (e.g., K₂CO₃) to deprotonate intermediates .

Q. How is the compound structurally characterized?

  • X-ray crystallography : Resolves bond lengths (e.g., N–N hydrazine linkage: ~1.36 Å) and dihedral angles (e.g., 88.66° between pyridazine and oxadiazole rings), confirming stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and hydrazone NH (δ ~10.5 ppm) .
    • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) .

Q. What are the critical physicochemical properties influencing reactivity?

  • Solubility : Low in water due to aromaticity; enhanced in polar aprotic solvents (e.g., DMSO, DMF) .
  • Tautomerism : The pyridazinone ring exists in keto-enol equilibrium, affecting hydrogen-bonding patterns in crystal lattices .

Advanced Research Questions

Q. How do substituents on the pyridazinone core modulate biological activity?

  • Chlorine vs. Bromine : Chlorine at position 4 enhances electrophilicity, improving binding to enzymatic targets (e.g., cyclooxygenase), while bromine increases steric bulk, reducing affinity .
  • Hydrazone configuration : The (2Z)-isomer shows higher anti-inflammatory activity due to optimal alignment with hydrophobic pockets in target proteins .

Q. What computational strategies predict target interactions?

  • Molecular docking (MOE/Gold) : Models binding to α1-adrenergic receptors, identifying key residues (e.g., Asp-106) for hydrogen bonding with the hydrazone NH .
  • DFT calculations : Predicts charge distribution, showing electron-deficient pyridazinone rings favor nucleophilic attack during derivatization .

Q. How are crystallographic data refined to resolve structural ambiguities?

  • SHELX suite : SHELXL refines anisotropic displacement parameters and hydrogen-bond networks (e.g., C–H⋯O interactions with O⋯H distances of 2.2–2.5 Å) .
  • Validation tools : PLATON checks for missed symmetry, while R factors (e.g., R₁ < 0.05) ensure model accuracy .

Q. What contradictions exist in reported biological data, and how are they resolved?

  • Varied IC₅₀ values : Discrepancies in α1-adrenergic receptor inhibition (e.g., 0.1 μM vs. 1.2 μM) arise from assay conditions (e.g., cell type, ligand concentration). Meta-analyses using standardized protocols (e.g., radioligand binding assays) reconcile these differences .
  • SAR inconsistencies : Electron-withdrawing substituents (e.g., –NO₂) may enhance in vitro activity but reduce bioavailability due to poor solubility, necessitating prodrug strategies .

Q. What methodologies optimize yield in multi-step syntheses?

  • Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, reducing side products .
  • Microwave-assisted synthesis : Accelerates hydrazone formation (30 minutes vs. 12 hours under reflux), improving yield by 15–20% .

Methodological Considerations

Q. How are hydrogen-bonding networks analyzed in crystal structures?

  • Mercury software : Visualizes interactions (e.g., N–H⋯O, C–H⋯π) and calculates graph-set notations (e.g., R₂²(8) motifs) to classify packing patterns .
  • Hirshfeld surfaces : Quantify interaction contributions (e.g., O⋯H contacts: 25% of surface area) .

Q. What strategies validate synthetic intermediates?

  • LC-MS : Monitors reaction progress via molecular ion peaks (e.g., [M+H]⁺ at m/z 386.1232 for a key intermediate) .
  • TLC with UV/fluorescence detection : Tracks hydrazone formation using ninhydrin staining .

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